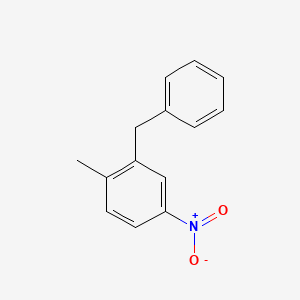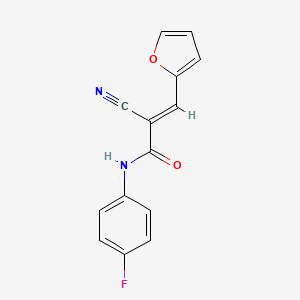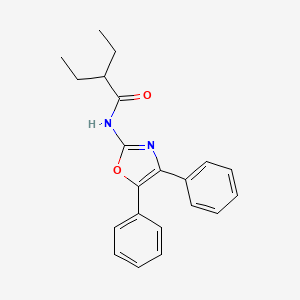![molecular formula C14H10ClFN2OS B5856832 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide, also known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell migration, and immune responses. ACY-1215 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and neurodegenerative disorders.
Mechanism of Action
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide targets the HDAC6 enzyme, which is involved in the regulation of various cellular processes. HDAC6 is responsible for the deacetylation of α-tubulin, a protein that forms microtubules in cells. By inhibiting HDAC6, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide increases the acetylation of α-tubulin, leading to the disruption of microtubule dynamics and the inhibition of various cellular processes, including protein degradation and cell migration.
Biochemical and Physiological Effects:
The inhibition of HDAC6 by 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has various biochemical and physiological effects. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide also inhibits the migration and invasion of cancer cells, which is important for the metastasis of cancer.
In autoimmune diseases, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide reduces inflammation and immune cell activation by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide also reduces the activity of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has also been shown to have low toxicity in preclinical studies, making it a promising candidate for further development.
However, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide also has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research and development of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide. One direction is to improve the pharmacokinetic properties of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide, such as its solubility and half-life, to increase its bioavailability and efficacy in vivo. Another direction is to develop more potent and selective HDAC6 inhibitors that can overcome the limitations of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide.
Another future direction is to investigate the potential of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide in combination with other anticancer agents, such as immunotherapies and targeted therapies. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been shown to enhance the activity of other anticancer agents, and combination therapy may improve the efficacy of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide in cancer treatment.
In conclusion, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide is a promising small molecule inhibitor that targets the HDAC6 enzyme. It has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and neurodegenerative disorders. Further research is needed to improve the pharmacokinetic properties of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide and investigate its potential in combination therapy.
Synthesis Methods
The synthesis of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoroaniline to obtain the amide derivative. The final step involves the reaction of the amide with carbon disulfide in the presence of a base to form the carbonothioyl derivative.
Scientific Research Applications
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been extensively studied in preclinical models of cancer, autoimmune diseases, and neurodegenerative disorders. In cancer, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has also been shown to enhance the activity of other anticancer agents, such as bortezomib and lenalidomide.
In autoimmune diseases, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation and immune cell activation in preclinical models of rheumatoid arthritis and multiple sclerosis. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has also been shown to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease and Huntington's disease.
properties
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-10-7-5-9(6-8-10)13(19)18-14(20)17-12-4-2-1-3-11(12)16/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCVUQJYFXMSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)

![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)

![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)
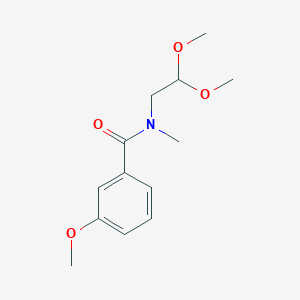
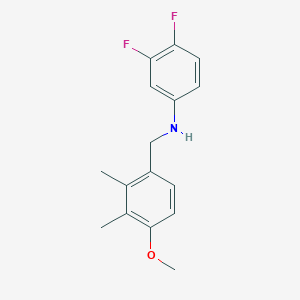

![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)
